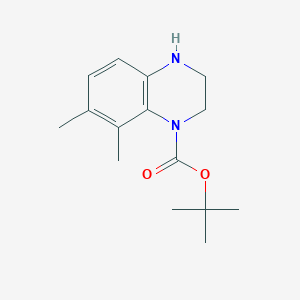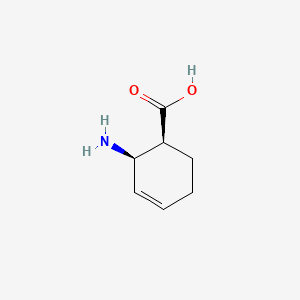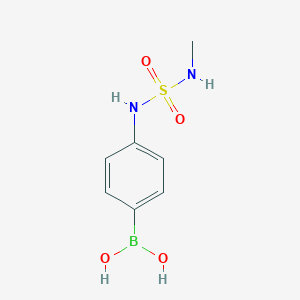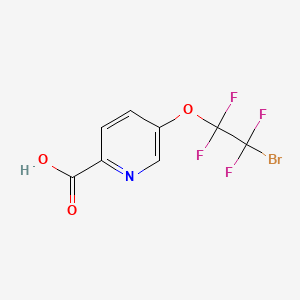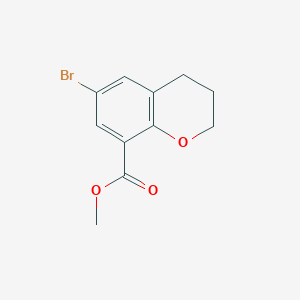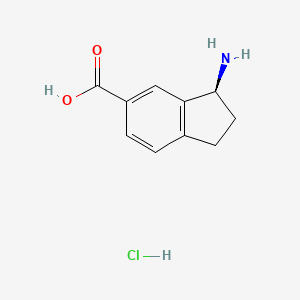![molecular formula C13H7BrClNS B13461959 4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)
4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile is an organic compound with the molecular formula C13H7BrClNS. It is characterized by the presence of a bromophenyl group, a sulfanyl group, and a chlorobenzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile typically involves the reaction of 3-bromothiophenol with 2-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromophenyl and chlorobenzonitrile groups.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the nitrile group to amines.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of the nitrile group.
Biaryl Compounds: Formed from coupling reactions with other aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its sulfanyl group can undergo oxidation, leading to the generation of reactive intermediates that can interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromophenylsulfanyl)pyruvate: Shares the bromophenylsulfanyl group but differs in the presence of a pyruvate moiety.
3-[(2-Bromophenyl)sulfanyl]-6-chloro-4,5-dimethylpyridazine: Contains a similar bromophenylsulfanyl group but has a pyridazine ring instead of a benzonitrile.
Uniqueness
4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile is unique due to its combination of a bromophenylsulfanyl group with a chlorobenzonitrile moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C13H7BrClNS |
|---|---|
Peso molecular |
324.62 g/mol |
Nombre IUPAC |
4-(3-bromophenyl)sulfanyl-2-chlorobenzonitrile |
InChI |
InChI=1S/C13H7BrClNS/c14-10-2-1-3-11(6-10)17-12-5-4-9(8-16)13(15)7-12/h1-7H |
Clave InChI |
YQMWVKZSDIXCJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)SC2=CC(=C(C=C2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


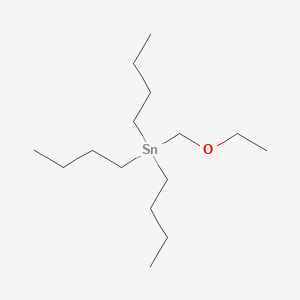
![rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13461881.png)
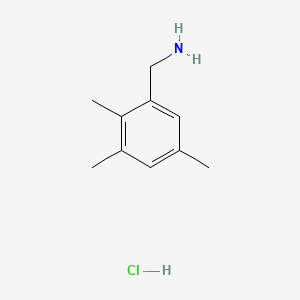
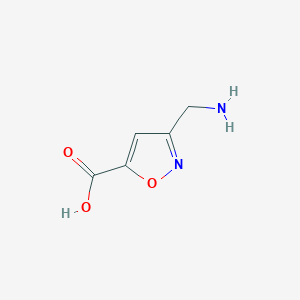
![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)
